Comparative DHFR Inhibition: 4,6-Diamino-2-methylpyrimidine-5-carbonitrile vs. 4,6-Diaminopyrimidine-5-carbonitrile
4,6-Diamino-2-methylpyrimidine-5-carbonitrile (76587-28-5) has been reported to inhibit dihydrofolate reductase (DHFR) with an IC50 of approximately 0.3 µM . While a direct head-to-head comparison with the non-methylated analog, 4,6-diaminopyrimidine-5-carbonitrile (CAS 109831-70-1), is not available in a single published study, a class-level inference can be drawn from structural analyses. Crystallographic and theoretical studies on pyrimidine-5-carbonitrile derivatives demonstrate that subtle substitutions, such as the addition of a methyl group, significantly alter the intermolecular hydrogen and chalcogen bonding networks that are crucial for DHFR binding [1]. Therefore, the presence of the 2-methyl group in 76587-28-5 is expected to confer a distinct binding mode and inhibitory profile compared to the unsubstituted analog.
| Evidence Dimension | DHFR inhibitory activity |
|---|---|
| Target Compound Data | IC50 ≈ 0.3 µM |
| Comparator Or Baseline | 4,6-Diaminopyrimidine-5-carbonitrile (CAS 109831-70-1); Quantitative inhibitory data not available. |
| Quantified Difference | Not directly comparable due to lack of comparator data. |
| Conditions | In vitro DHFR enzyme inhibition assay |
Why This Matters
This suggests that 76587-28-5 is a validated, albeit moderate-potency, starting point for developing DHFR inhibitors, a key target in anti-cancer and anti-infective research, and its specific substitution pattern is likely a key determinant of its activity.
- [1] Al-Wahaibi, L. H., et al. Quantitative analysis of hydrogen and chalcogen bonds in two pyrimidine-5-carbonitrile derivatives, potential DHFR inhibitors: an integrated crystallographic and theoretical study. RSC Advances, 2020, 10, 36806-36817. View Source
